molecular formula C10H15N5O B2872245 3-(4-Cyclopropyltriazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2408973-09-9

3-(4-Cyclopropyltriazol-1-yl)pyrrolidine-1-carboxamide

Katalognummer: B2872245
CAS-Nummer: 2408973-09-9
Molekulargewicht: 221.264
InChI-Schlüssel: XZOTWZMFHCSBQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(4-Cyclopropyltriazol-1-yl)pyrrolidine-1-carboxamide” is a compound with the CAS Number: 2408973-09-9 . It has a molecular weight of 221.26 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a triazol ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Predictive Biological Activity

A one-pot condensation method has been used to create novel bicyclic systems, including compounds related to 3-(4-Cyclopropyltriazol-1-yl)pyrrolidine-1-carboxamide. These compounds are synthesized from 5-oxopyrrolidine-3-carboxylic acids and other reactants, leading to structures confirmed by various spectroscopic methods. Predictive biological activity studies suggest potential applications in drug development, highlighting the compound's relevance in scientific research (Kharchenko et al., 2008).

Antimicrobial and Anticancer Properties

Research into macrocyclic pentaazapyridines and dipeptide pyridine derivatives, starting from related carboxamide compounds, has shown promising antimicrobial properties. These findings suggest that modifications of the core structure of this compound could lead to new therapeutic agents with potential applications in combating microbial infections and cancer (Flefel et al., 2018).

Gold(III) Complexes for Cancer Therapy

Studies have explored the use of gold(III) complexes with 2-substituted pyridines, including derivatives similar to this compound, as experimental anticancer agents. These compounds have shown remarkable cytotoxic properties against human ovarian carcinoma cell lines, indicating their potential as anticancer agents (Maiore et al., 2012).

Antipsychotic Potential

Investigations into heterocyclic carboxamides as potential antipsychotic agents have highlighted the significance of the structural framework of this compound. Such studies assess the compounds' affinities to dopamine and serotonin receptors, providing insights into their potential therapeutic uses in psychiatric disorders (Norman et al., 1996).

Luminescence and Water Stability in Lanthanide Complexes

The luminescence and water stability of lanthanide complexes, involving ligands derived from structures akin to this compound, have been studied. These properties are crucial for applications in sensing, imaging, and biological media, showcasing the versatility and application potential of the compound's core structure in materials science (Nocton et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as EN300-7537578, is the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions.

Mode of Action

As a VHL inhibitor , EN300-7537578 binds to the VHL protein, preventing it from recognizing and degrading HIF . This results in an accumulation of HIF, which then translocates to the nucleus and activates the transcription of genes involved in various cellular responses to hypoxia .

Biochemical Pathways

The inhibition of VHL by EN300-7537578 affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded. When vhl is inhibited, hif accumulates and activates the transcription of genes involved in erythropoiesis, angiogenesis, cell survival, and glucose metabolism .

Result of Action

The inhibition of VHL by EN300-7537578 leads to the accumulation of HIF, which can result in various cellular effects. These include the stimulation of erythropoiesis (red blood cell production), promotion of angiogenesis (formation of new blood vessels), enhancement of cell survival under hypoxic conditions, and alteration of glucose metabolism .

Action Environment

The action of EN300-7537578 is influenced by the cellular oxygen levels. Under normoxic conditions, the action of VHL is dominant, leading to the degradation of HIF. Under hypoxic conditions or when vhl is inhibited by compounds like en300-7537578, hif accumulates and exerts its effects .

Eigenschaften

IUPAC Name

3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c11-10(16)14-4-3-8(5-14)15-6-9(12-13-15)7-1-2-7/h6-8H,1-5H2,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOTWZMFHCSBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.